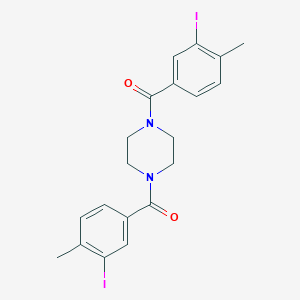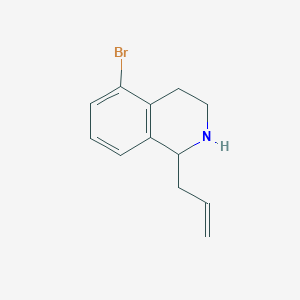
5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an allyl group and a bromine atom attached to the isoquinoline core. It is a colorless solid that is stable under normal conditions but can decompose at high temperatures. It is soluble in certain organic solvents such as ethanol and dichloromethane .
Preparation Methods
The synthesis of 5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline. This method allows for the preparation of both cis- and trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline . Industrial production methods may involve the use of electrophilic aromatic substitution reactions, where the bromine atom is introduced into the isoquinoline ring through bromination reactions .
Chemical Reactions Analysis
5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, forming 1-allyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the allyl and bromine substituents, making it less reactive in certain chemical reactions.
1-Allyl-1,2,3,4-tetrahydroisoquinoline:
5-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the allyl group, which influences its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-1-prop-2-enyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H14BrN/c1-2-4-12-10-5-3-6-11(13)9(10)7-8-14-12/h2-3,5-6,12,14H,1,4,7-8H2 |
InChI Key |
YKZZHYGEVPBAJO-UHFFFAOYSA-N |
SMILES |
C=CCC1C2=C(CCN1)C(=CC=C2)Br |
Canonical SMILES |
C=CCC1C2=C(CCN1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321102.png)
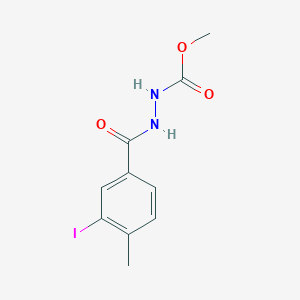
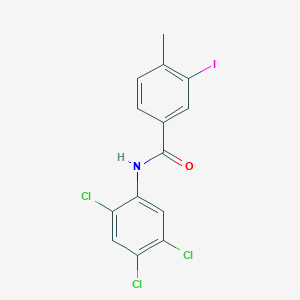
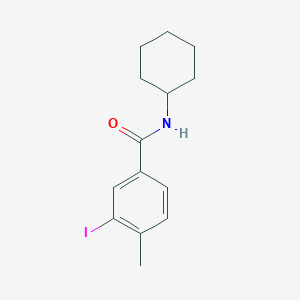
![3-iodo-4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321112.png)
![3-iodo-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B321113.png)
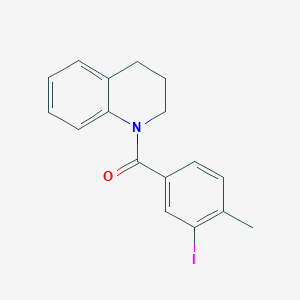
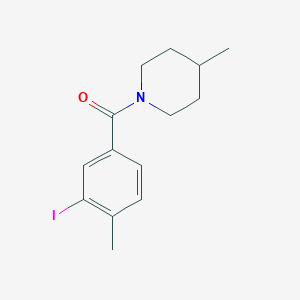
![Methyl 4-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B321117.png)
![3-iodo-4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321118.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B321119.png)
![3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide](/img/structure/B321120.png)
![3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide](/img/structure/B321122.png)
